

Application Notes and Protocols for GSK583 in Ex Vivo Human Tissue Studies

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Compound of Interest

Compound Name: GSK583

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Introduction

GSK583 is a highly potent and selective inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 2 (RIPK2), a key component of the innate immune system.[1][2] RIPK2 is crucial for downstream signaling following the activation of the pattern recognition receptors NOD1 and NOD2, which recognize bacterial peptidoglycan fragments. This signaling cascade leads to the production of pro-inflammatory cytokines. Given its role in inflammatory pathways, **GSK583** is a valuable tool for investigating the involvement of the NOD-RIPK2 pathway in human inflammatory diseases. These application notes provide a comprehensive guide for the use of **GSK583** in ex vivo human tissue studies, with a particular focus on intestinal tissue explants from patients with inflammatory bowel disease (IBD), such as Crohn's disease and ulcerative colitis.

GSK583 has demonstrated efficacy in blocking inflammatory responses in human ex vivo disease models.[3] However, it is important to note that while **GSK583** exhibits excellent kinase selectivity, it also inhibits the hERG channel and Cyp3A4, which has precluded its development as a clinical drug candidate.[1]

Mechanism of Action

GSK583 is an ATP-competitive inhibitor of RIPK2.[4] Upon activation by NOD1 or NOD2, RIPK2 undergoes autophosphorylation, a critical step for the recruitment of downstream

signaling molecules. This leads to the activation of both the NF- κ B and MAPK signaling pathways, culminating in the transcription and release of pro-inflammatory cytokines such as TNF- α and IL-6.[5][6] **GSK583** binds to the ATP-binding pocket of RIPK2, preventing its autophosphorylation and subsequent downstream signaling events.[4] This inhibitory action effectively blocks the production of inflammatory mediators in response to NOD1/NOD2 activation.

Quantitative Data for GSK583

The following table summarizes the key quantitative data for **GSK583** based on various in vitro and ex vivo assays.

Parameter	Assay System	Value	Reference(s)
IC50 for RIPK2 Kinase	Cell-free assay (Human)	5 nM	[1] [2]
Cell-free assay (Rat)	2 nM	[2]	
IC50 for TNF- α Production	MDP-stimulated primary human monocytes	8 nM	[1] [4]
MDP-stimulated human whole blood	237 nM	[4]	
MDP-stimulated rat whole blood	133 nM	[4]	
Human CD and UC biopsy explants	~200 nM		
IC50 for IL-6 Production	Human CD and UC biopsy explants	~200 nM	[1]
Binding Affinity (IC50)	RIP3 Kinase (cell-free)	16 nM	
Solubility	DMSO	up to 79 mg/mL (198.26 mM)	[1] [7]
Ethanol	up to 28 mg/mL (70.27 mM)	[7]	

Experimental Protocols

Protocol 1: Preparation of GSK583 Stock Solution

Materials:

- **GSK583** powder
- Dimethyl sulfoxide (DMSO), cell culture grade

- Sterile, nuclease-free microcentrifuge tubes

Procedure:

- Based on the information that **GSK583** is soluble in DMSO up to 79 mg/mL, prepare a high-concentration stock solution.[1][7] For example, to prepare a 10 mM stock solution, dissolve 3.98 mg of **GSK583** (MW: 398.45 g/mol) in 1 mL of DMSO.
- Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2][4]

Protocol 2: Ex Vivo Culture of Human Intestinal Biopsies with GSK583 Treatment

This protocol is adapted from methodologies for the culture of human intestinal explants and is suitable for investigating the effects of **GSK583** on cytokine production in tissues from patients with inflammatory bowel diseases.

Materials:

- Fresh human intestinal mucosal biopsies
- Hanks' Balanced Salt Solution (HBSS), Ca⁺⁺/Mg⁺⁺-free, supplemented with penicillin/streptomycin
- Culture medium: DMEM/F12 supplemented with 5% FBS, penicillin/streptomycin (1x), and gentamycin (20 µg/ml)[8]
- 12-well cell culture plates
- Cell strainers (100 µm)

- **GSK583** stock solution (from Protocol 1)
- Optional: NOD2 ligand, e.g., Muramyl dipeptide (MDP), for stimulation

Procedure:

Tissue Preparation:

- Obtain fresh intestinal mucosal pinch biopsies collected during endoscopy.
- Immediately place the biopsies into ice-cold HBSS supplemented with antibiotics.[9]
Transport to the laboratory on ice as quickly as possible.
- In a sterile cell culture hood, wash the tissue gently in fresh, ice-cold HBSS to remove any luminal contents.
- If necessary, carefully separate the mucosal layer from the submucosa using sterile forceps and scissors.[9]
- Place the tissue pieces on a cell strainer within a 6-well plate containing culture medium to wash.[8] Incubate for 2 hours at 37°C in a 5% CO2 incubator.[8]

Ex Vivo Culture and Treatment:

- After the initial wash, transfer the tissue pieces into a new 12-well plate.
- Add 1 mL of fresh culture medium per well (approximately 100 mg of tissue per 1 mL of medium).[8]
- Prepare the desired concentrations of **GSK583** by diluting the DMSO stock solution in the culture medium. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and low (e.g., $\leq 0.1\%$) to avoid solvent toxicity.
- Add the **GSK583**-containing medium or vehicle control to the wells.
- If investigating the effect of **GSK583** on stimulated cytokine release, a NOD2 agonist like MDP can be added to the culture medium at this stage.

- Incubate the tissue explants at 37°C in a 5% CO₂ incubator for the desired experimental duration (e.g., 12-24 hours).[8] It has been noted that for longer-term viability (up to 24 hours), incubation in an oxygenated environment may be beneficial.[9]

Protocol 3: Measurement of Cytokine Production from Ex Vivo Tissue Supernatants

Materials:

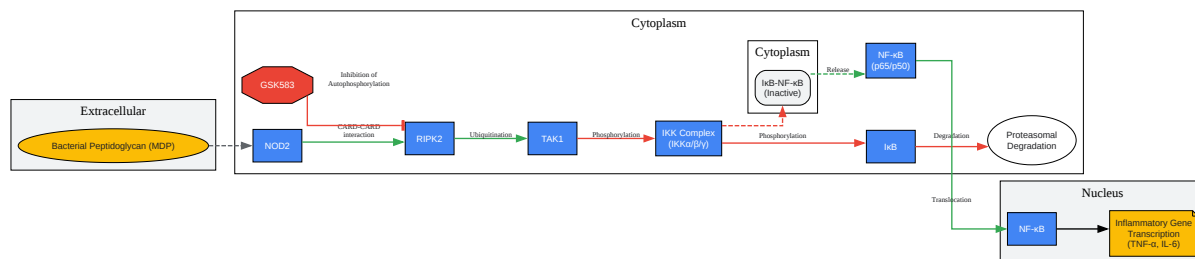
- Supernatants from ex vivo tissue cultures (from Protocol 2)
- Enzyme-Linked Immunosorbent Assay (ELISA) kits for target cytokines (e.g., human TNF- α , IL-6)
- Multiplex immunoassay kits (e.g., Cytometric Bead Array)
- Microplate reader

Procedure:

- At the end of the incubation period, carefully collect the culture supernatant from each well into sterile microcentrifuge tubes.
- Centrifuge the supernatants at 12,000 x g for 5 minutes at 4°C to pellet any cells and debris. [8]
- Transfer the cleared supernatant to new tubes. At this point, samples can be stored at -80°C for later analysis.[8]
- Quantify the concentration of cytokines (e.g., TNF- α , IL-6) in the supernatants using a suitable immunoassay method such as ELISA or a multiplex bead-based assay, following the manufacturer's instructions.[10]
- Analyze the data to determine the effect of **GSK583** on basal and/or stimulated cytokine production in the human intestinal tissue explants.

Visualizations

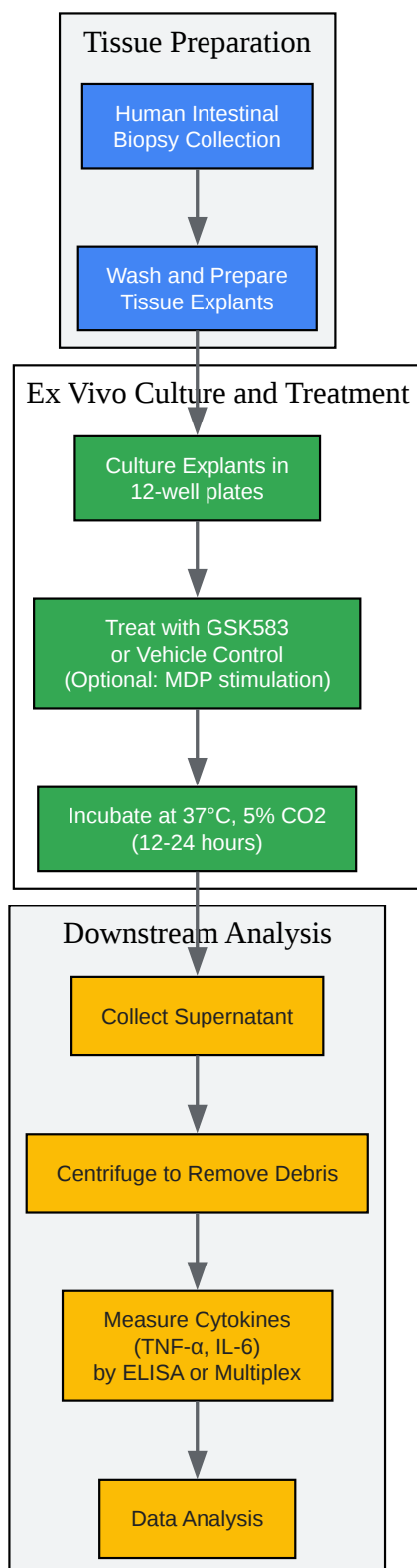
Signaling Pathway Diagram



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Caption: NOD2-RIPK2 signaling pathway and the inhibitory action of **GSK583**.

Experimental Workflow Diagram



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Caption: Experimental workflow for **GSK583** treatment of ex vivo human intestinal tissue.

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